1-[1-(DIMETHYLSULFAMOYL)PIPERIDINE-4-CARBONYL]-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE
Overview
Description
1-[1-(DIMETHYLSULFAMOYL)PIPERIDINE-4-CARBONYL]-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, an indole moiety, and sulfonamide groups, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 1-[1-(DIMETHYLSULFAMOYL)PIPERIDINE-4-CARBONYL]-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves multiple steps, including the formation of the piperidine ring and the attachment of the sulfonamide and indole groupsThe final step involves the coupling of the piperidine derivative with the indole moiety under specific reaction conditions .
Industrial production methods for this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
1-[1-(DIMETHYLSULFAMOYL)PIPERIDINE-4-CARBONYL]-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide and piperidine groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(DIMETHYLSULFAMOYL)PIPERIDINE-4-CARBONYL]-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and as a precursor for other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-[1-(DIMETHYLSULFAMOYL)PIPERIDINE-4-CARBONYL]-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine and indole moieties contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 1-[1-(DIMETHYLSULFAMOYL)PIPERIDINE-4-CARBONYL]-N,N-DIMETHYL-2,3-DIHYDRO-1H-INDOLE-5-SULFONAMIDE include other sulfonamide derivatives and piperidine-containing compounds. These compounds share structural similarities but differ in their functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of sulfonamide, piperidine, and indole groups, which confer specific chemical and biological properties .
Similar compounds include:
- 1-(DIMETHYLSULFAMOYL)PIPERIDINE-4-CARBOXYLIC ACID
- ETHYL 1-[1-(DIMETHYLSULFAMOYL)PIPERIDINE-4-CARBONYL]PIPERIDINE-4-CARBOXYLATE .
Properties
IUPAC Name |
1-[1-(dimethylsulfamoyl)piperidine-4-carbonyl]-N,N-dimethyl-2,3-dihydroindole-5-sulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O5S2/c1-19(2)28(24,25)16-5-6-17-15(13-16)9-12-22(17)18(23)14-7-10-21(11-8-14)29(26,27)20(3)4/h5-6,13-14H,7-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNHBWCHYZAGOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)N(CC2)C(=O)C3CCN(CC3)S(=O)(=O)N(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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